Tris-PCz
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris-PCz involves the formation of a tri-carbazole backbone. One common method is the polymerization of 3,6-bis(trans-1-propenyl)-N-phenylcarbazole in the presence of tris(4-bromophenyl)aminium hexachloroantimonate. This reaction yields a thermally stable, high molecular weight cycloaddition polymer containing carbazole units in the main chain .
Industrial Production Methods
Industrial production of this compound typically involves high-purity sublimation techniques to achieve a purity greater than 99%. The compound is then crystallized into white crystals or powder, which can be used in various applications .
Chemical Reactions Analysis
Types of Reactions
Tris-PCz undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxidized carbazole derivatives, while substitution can introduce new functional groups into the this compound molecule .
Scientific Research Applications
Tris-PCz has a wide range of scientific research applications, including:
Medicine: Research is ongoing into its potential use in medical devices and drug delivery systems.
Mechanism of Action
Tris-PCz exerts its effects through its highly conjugated carbazole structure, which makes it electron-rich. This allows it to form exciplexes with electron-deficient materials, enhancing the efficiency of organic light-emitting diode devices. The high triplet energy of this compound also prevents the transfer of exciton energy, leading to high fluorescence quantum efficiency .
Comparison with Similar Compounds
Similar Compounds
1,4,5,8,9,11-Hexaazatriphenylenehexacarbonitrile: Used as a transport layer with high electron mobility in organic light-emitting diode devices.
Triazine Derivatives: Often used in exciplex systems with Tris-PCz to improve device stability and performance.
Uniqueness
This compound is unique due to its tri-carbazole backbone structure, which provides high electron richness and triplet energy. This makes it particularly effective as a hole-transport layer material in thermally activated delayed fluorescence organic light-emitting diode devices, setting it apart from other similar compounds .
Properties
IUPAC Name |
9-phenyl-3,6-bis(9-phenylcarbazol-3-yl)carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H35N3/c1-4-14-40(15-5-1)55-49-22-12-10-20-43(49)45-32-36(24-28-51(45)55)38-26-30-53-47(34-38)48-35-39(27-31-54(48)57(53)42-18-8-3-9-19-42)37-25-29-52-46(33-37)44-21-11-13-23-50(44)56(52)41-16-6-2-7-17-41/h1-35H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKMXDQBHDTQII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=C2C=CC(=C8)C9=CC1=C(C=C9)N(C2=CC=CC=C21)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H35N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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